Cas no 2457-81-0 (1H-Indene-1,3(2H)-dione,2-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)amino]-)

1H-Indene-1,3(2H)-dione,2-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)amino]- structure
2457-81-0 structure
Product Name:1H-Indene-1,3(2H)-dione,2-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)amino]-
CAS No:2457-81-0
MF:C11H15N5O3S
MW:297.333500146866
CID:274028
PubChem ID:149
Update Time:2025-04-19

1H-Indene-1,3(2H)-dione,2-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)amino]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indene-1,3(2H)-dione,2-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)amino]-
    • NSC166540
    • 9-(5-s-methyl-5-thiopentofuranosyl)-9h-purin-6-amine
    • NSC335422
    • AKOS024285973
    • FT-0665839
    • NSC-166536
    • SCHEMBL890628
    • NSC-166540
    • .beta.-D-Ribofuranose, 1-(6-amino-9H-purin-9-yl)-1-deoxy-5-S-methyl-5-thio-
    • (2R,5S)-2-(6-Aminopurin-9-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol
    • NSC-208835
    • NCGC00263645-02
    • 53458-31-4
    • DTXSID70862955
    • 9-(5'-Deoxy-5'-(methylthio)-beta-D-xylofuranosyl)-adenine
    • beta-D-Ribofuranose, 1-(6-amino-9H-purin-9-yl)-1-deoxy-5-S-methyl-5-thio-
    • Adenosine + C2H5S
    • NSC166536
    • NSC208835
    • CHEBI:180963
    • 2457-81-0
    • 53458-29-0
    • NSC-335422
    • 5'-Deoxy-5'-(methylthio)adenosine, 97%
    • 5'-CH3S-xyloA
    • NCGC00263645-01
    • 2-(6-aminopurin-9-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol
    • 2-(6-aminopurin-9-yl)-5-(methylsulanylmethyl)oxolane-3,4-diol
    • (+/-)-p-ethoxybenzoin
    • Inchi: 1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)
    • InChI Key: WUUGFSXJNOTRMR-UHFFFAOYSA-N
    • SMILES: S(C)CC1C(C(C(N2C=NC3C(N)=NC=NC2=3)O1)O)O

Computed Properties

  • Exact Mass: 297.08956
  • Monoisotopic Mass: 297.08956
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _0.3
  • Topological Polar Surface Area: 145

Experimental Properties

  • Density: 1.85
  • Boiling Point: 642.7°Cat760mmHg
  • Flash Point: 342.5°C
  • Refractive Index: 1.843
Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.